Silver p-toluenesulfonate

Catalog No.
S1515300
CAS No.
16836-95-6
M.F
C7H8AgO3S
M. Wt
280.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver p-toluenesulfonate

CAS Number

16836-95-6

Product Name

Silver p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonic acid;silver

Molecular Formula

C7H8AgO3S

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

BRYKBDMLJJLFAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag]

Conversion of Alkyl Halides to Tosylates:

Silver p-toluenesulfonate (AgOTs) is primarily used in organic chemistry research as a convenient and efficient reagent for converting alkyl halides (R-X) to their corresponding tosylates (R-OTs) []. Tosylates are valuable synthetic intermediates due to their excellent leaving group ability, which facilitates various nucleophilic substitution reactions.

The reaction between AgOTs and an alkyl halide proceeds through a nucleophilic substitution mechanism, where the tosylate anion (OTs⁻) displaces the halide ion (X⁻) from the alkyl chain. The driving force for this reaction is the formation of a stronger bond between the carbon atom and the sulfur atom in the tosylate compared to the bond between the carbon and the halogen atom in the alkyl halide [].

Advantages of Using Silver p-toluenesulfonate:

Several advantages make AgOTs a popular choice for tosylation reactions:

  • High Reactivity: AgOTs reacts readily with a wide range of alkyl halides, including primary, secondary, and even some tertiary halides [].
  • Mild Reaction Conditions: The reaction typically proceeds under mild temperatures and can be performed in various solvents, making it suitable for sensitive substrates [].
  • Easy Workup: The silver chloride (AgCl) byproduct precipitates from the reaction mixture, simplifying product isolation and purification [].

Limitations of Using Silver p-toluenesulfonate:

Despite its advantages, AgOTs has some limitations:

  • Cost: Silver compounds are generally expensive, making AgOTs a relatively costly reagent compared to some alternatives.
  • Light Sensitivity: AgOTs is light-sensitive and should be stored in a dark container to prevent decomposition [].
  • Environmental Concerns: Silver is a heavy metal and disposal of AgCl waste needs to be done responsibly according to local regulations.

Alternative Reagents for Tosylation:

Several alternative reagents can be used for tosylation reactions, such as p-toluenesulfonyl chloride (TsCl) and sodium p-toluenesulfonate (NaOTs). These alternatives can be more cost-effective and environmentally friendly in some cases but may require harsher reaction conditions or have limitations in terms of substrate compatibility [].

Silver p-toluenesulfonate is an organosilver compound with the chemical formula C₇H₇AgO₃S. It appears as a white crystalline solid and is known for its role as a reagent and catalyst in various organic reactions. The compound features a silver ion coordinated to the p-toluenesulfonate group, which enhances its reactivity in synthetic applications. Its molecular structure includes a p-toluenesulfonate moiety, which contributes to its unique properties in catalysis and chemical transformations .

  • Alkyl Halide Conversion: It effectively converts alkyl halides to tosylates, which are useful intermediates in organic synthesis.
  • Selenyl Tosylate Formation: The compound can also convert benzyl selenyl chlorides into their corresponding selenyl tosylates, facilitating further reactions involving selenium .
  • Mannich-Type Reactions: It has been employed in tandem reactions such as Mannich-type cyclization-oxidation, leading to the formation of pyrazoles from aldehydes, hydrazines, and alkynes .

The synthesis of silver p-toluenesulfonate can be achieved through various methods:

  • Reaction of Silver Nitrate with p-Toluenesulfonic Acid:
    • Silver nitrate reacts with p-toluenesulfonic acid to form silver p-toluenesulfonate and precipitate silver chloride.
    AgNO3+C7H8O3SC7H7AgO3S+AgCl\text{AgNO}_3+\text{C}_7\text{H}_8\text{O}_3\text{S}\rightarrow \text{C}_7\text{H}_7\text{AgO}_3\text{S}+\text{AgCl}
  • Metathetical Reactions:
    • Silver salts can undergo metathetical reactions in solution to yield silver p-toluenesulfonate .

These methods highlight the compound's accessibility for laboratory synthesis.

Silver p-toluenesulfonate is utilized in various applications:

  • Catalyst in Organic Synthesis: Its primary use is as a catalyst for organic transformations, particularly in the formation of tosylates.
  • Reagent in Chemical Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Material Science: The compound is also explored for advanced materials applications due to its unique properties as a silver salt .

Several compounds share similarities with silver p-toluenesulfonate, particularly other sulfonate salts and organosilver compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Silver SulfateInorganic saltUsed primarily as an antiseptic; less versatile than silver p-toluenesulfonate.
Sodium p-ToluenesulfonateOrganosulfonateCommonly used as a reagent; lacks metal coordination properties.
Silver TriflateOrganosilver saltMore reactive than silver p-toluenesulfonate; used in different catalytic processes.
Silver AcetateOrganosilver saltPrimarily used in organic synthesis but less effective for tosylation reactions compared to silver p-toluenesulfonate.

Silver p-toluenesulfonate stands out due to its dual functionality as both a sulfonate and a silver salt, making it particularly valuable for specific synthetic applications where metal catalysis is required.

Early Synthesis and Structural Characterization

The synthesis of AgOTs was first reported via the reaction of silver nitrate with sodium p-toluenesulfonate, yielding a white crystalline solid. Early X-ray diffraction studies in the 1990s revealed its polymeric structure, where silver ions are bridged by sulfonate oxygen atoms in a trigonal bipyramidal geometry. For instance, the parent compound [Ag(pts)] forms infinite chains through $$ \text{O}, \text{O}' $$-sulfonate bridging, with each silver center coordinating to four oxygen atoms. These structural insights laid the groundwork for understanding its reactivity in subsequent catalytic applications.

Expansion into Coordination Chemistry

The 1990s–2000s saw AgOTs employed in synthesizing nitrogen base adducts. Reactions with pyridine, 2-aminopyridine, and 4-methylpyridine produced complexes such as $$[{Ag(pts)}(py)]n$$ and $$[{Ag(pts)}2(2-apy)_4]$$, showcasing its ability to form both polymeric and discrete dimeric structures. These adducts demonstrated distorted tetrahedral or trigonal bipyramidal geometries, depending on the ligand’s steric and electronic properties. Such studies highlighted AgOTs’ flexibility in accommodating diverse coordination environments.

Classical metathesis reactions represent the most widely employed synthetic strategy for preparing silver p-toluenesulfonate through precipitation-based methodologies [3]. The fundamental approach involves the reaction between aqueous solutions of silver nitrate and sodium p-toluenesulfonate, resulting in the formation of an insoluble white precipitate of silver p-toluenesulfonate [3]. This metathesis reaction proceeds according to the stoichiometric equation: silver nitrate plus sodium p-toluenesulfonate yields silver p-toluenesulfonate plus sodium nitrate [3].

The precipitation mechanism relies on the differential solubility characteristics of the reaction products, where silver p-toluenesulfonate exhibits significantly lower solubility compared to sodium nitrate [8]. Research has demonstrated that this approach consistently produces high-purity crystalline material when proper reaction conditions are maintained [3]. The reaction typically occurs instantaneously upon mixing the aqueous solutions at room temperature, with complete precipitation achieved within minutes [8].

Optimization studies have revealed that stoichiometric ratios of reactants are crucial for maximizing yield and purity [3]. Excess silver nitrate or sodium p-toluenesulfonate can lead to contamination of the final product with unreacted starting materials [8]. The precipitate is typically isolated through filtration and subsequently purified by recrystallization from water [3] [35].

Table 2.1: Classical Metathesis Reaction Parameters

ParameterOptimal ConditionsYield RangePurity
TemperatureRoom temperature (20-25°C)85-95%>98%
Reaction Time5-15 minutes--
SolventDistilled water--
Molar Ratio (Silver nitrate:Sodium tosylate)1:185-95%>98%
pH Range6.0-7.5--

Alternative metathesis approaches involve the use of different silver salts as starting materials [10]. Silver acetate and silver carbonate have been investigated as precursors, though these typically require elevated temperatures and longer reaction times [10]. The selection of the appropriate silver precursor depends on factors including cost, availability, and desired reaction conditions [10].

Direct Synthesis Routes from Elementary Silver

Direct synthesis methodologies utilizing elemental silver metal represent an alternative approach that circumvents the need for pre-formed silver salts [12]. These methods typically involve the oxidative dissolution of metallic silver in the presence of p-toluenesulfonic acid under controlled atmospheric conditions [12]. The process requires careful management of oxidizing agents and reaction atmosphere to achieve complete conversion of the metal to the desired sulfonate complex [12].

One established methodology involves suspending silver metal powder in distilled water followed by the addition of p-toluenesulfonic acid [6]. The reaction mixture requires heating to facilitate the dissolution process, with the formation of silver p-toluenesulfonate proceeding through intermediate complexation steps [6]. Research has shown that the reaction rate is significantly influenced by the surface area of the silver metal, with finely divided silver powder yielding faster reaction kinetics [12].

The direct synthesis route offers several advantages including reduced waste generation and elimination of chloride or nitrate by-products [12]. However, the method typically requires longer reaction times and higher temperatures compared to metathesis approaches [12]. Temperature optimization studies have indicated that reactions conducted at 160°C for 15 minutes provide optimal conversion rates while minimizing decomposition [12].

Table 2.2: Direct Synthesis Reaction Conditions

Reaction ParameterRangeOptimal ValueConversion Efficiency
Temperature (°C)120-18016084.8%
Reaction Time (hours)5-2415 minutes84.8%
Silver Metal Mesh Size100-200-100/+200-
p-Toluenesulfonic Acid Equivalents1.5-3.03.084.8%
AtmosphereAir/InertAir with oxygen-

The mechanism of direct synthesis involves the oxidation of silver metal to silver ions, followed by complexation with p-toluenesulfonate anions [12]. The presence of water is essential for the reaction, serving both as a solvent medium and as a source of oxidizing species [12]. Research has demonstrated that the addition of mild oxidizing agents can accelerate the reaction while maintaining product purity [12].

Alternative Precursor-Based Synthetic Strategies

Alternative precursor-based strategies encompass a diverse range of synthetic approaches utilizing various silver compounds as starting materials [13] [17]. Silver oxide represents one of the most effective precursors for p-toluenesulfonate synthesis, offering advantages in terms of reaction efficiency and product purity [6] [30]. The reaction between silver oxide and p-toluenesulfonic acid proceeds readily in aqueous medium, producing silver p-toluenesulfonate with high yields [6].

Silver carbonate has been employed as an alternative precursor, particularly in synthetic routes requiring mild reaction conditions [13]. The carbonate precursor offers the advantage of generating carbon dioxide as the only by-product, simplifying purification procedures [13]. Research investigations have demonstrated that silver carbonate reactions typically require elevated temperatures but produce exceptionally pure products [13].

The utilization of silver acetate as a precursor has been explored for specialized synthetic applications [17]. This approach is particularly valuable when acetate-compatible reaction conditions are required or when avoiding chloride contamination is essential [17]. The reaction mechanism involves ligand exchange between acetate and p-toluenesulfonate, with acetic acid as the only by-product [17].

Table 2.3: Alternative Precursor Comparison

PrecursorReaction TemperatureReaction TimeYieldBy-products
Silver Oxide25-80°C1-4 hours88-95%Water
Silver Carbonate60-120°C2-6 hours85-92%Carbon dioxide, Water
Silver Acetate25-60°C30 minutes-2 hours80-90%Acetic acid
Silver Hydroxide25-40°C1-3 hours75-85%Water

Advanced precursor strategies involve the use of organometallic silver complexes as starting materials [2] [5]. These approaches typically employ silver complexes with nitrogen-donor ligands, which can be displaced by p-toluenesulfonate under appropriate conditions [2] [5]. The methodology has proven particularly valuable for preparing highly crystalline products with controlled morphologies [2] [5].

Solvent selection plays a critical role in precursor-based syntheses [13]. Aqueous systems generally provide the most straightforward reaction conditions, though organic solvents such as methanol and acetonitrile have been employed for specialized applications [13]. The choice of solvent affects both reaction kinetics and product crystallization behavior [13].

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles have been increasingly applied to silver p-toluenesulfonate synthesis to minimize environmental impact and improve process sustainability [20] [21]. These approaches focus on reducing waste generation, eliminating toxic solvents, and developing energy-efficient synthetic protocols [20]. The implementation of green chemistry methodologies represents a significant advancement in the field of silver complex synthesis [22].

Water-based synthetic protocols have been developed as environmentally benign alternatives to traditional organic solvent systems [20]. These methods utilize water as the primary reaction medium, eliminating the need for volatile organic compounds [20]. Research has demonstrated that aqueous synthesis can achieve comparable yields to conventional methods while significantly reducing environmental impact [21].

Room temperature synthetic protocols have been investigated as energy-efficient alternatives to high-temperature processes [21]. These methods typically employ optimized reaction conditions and catalytic systems to achieve adequate reaction rates at ambient temperatures [21]. The development of room temperature protocols represents a significant contribution to sustainable chemical manufacturing [22].

Table 2.4: Green Chemistry Synthesis Metrics

MethodEnergy ConsumptionWaste GenerationSolvent UsageEnvironmental Score
Aqueous Room TemperatureLowMinimalWater onlyExcellent
Microwave-AssistedMediumLowWater/EthanolVery Good
MechanochemicalVery LowMinimalSolvent-freeExcellent
Traditional RefluxHighModerateOrganic solventsPoor

Microwave-assisted synthesis has emerged as an energy-efficient methodology for preparing silver p-toluenesulfonate [21]. This approach utilizes microwave heating to achieve rapid reaction completion while minimizing energy consumption [21]. Studies have shown that microwave-assisted protocols can reduce reaction times by 80-90% compared to conventional heating methods [21].

Mechanochemical synthesis represents an innovative solvent-free approach to silver p-toluenesulfonate preparation [22]. This methodology involves grinding solid reactants together, inducing chemical reaction through mechanical energy [22]. The technique eliminates solvent usage entirely while maintaining high product yields and purity [22].

Biogenic synthesis approaches utilizing plant extracts as reducing and stabilizing agents have been explored for silver compound preparation [20]. While primarily applied to nanoparticle synthesis, these methods demonstrate the potential for developing completely renewable synthetic protocols [20]. The utilization of agricultural waste extracts as reaction media represents a particularly promising avenue for sustainable synthesis [20].

Scale-up and Industrial Production Methodologies

Industrial-scale production of silver p-toluenesulfonate requires careful consideration of process economics, safety requirements, and quality control measures [24] [25]. Commercial manufacturing typically employs continuous flow processes to achieve consistent product quality and maximize production efficiency [24]. The transition from laboratory-scale batch processes to industrial continuous systems presents several technical challenges that must be addressed through process optimization [25].

Continuous precipitation reactors have been developed for large-scale silver p-toluenesulfonate production [24]. These systems maintain precise control over reaction parameters including temperature, pH, and reactant concentrations [24]. The implementation of automated control systems ensures consistent product quality while minimizing operator intervention [25].

Process optimization for industrial production focuses on maximizing yield while minimizing raw material consumption and waste generation [25]. Statistical design of experiments methodologies have been employed to identify optimal operating conditions for large-scale synthesis [25]. These studies typically investigate the effects of multiple variables simultaneously to develop robust operating protocols [28].

Table 2.5: Industrial Production Parameters

Production ScaleReactor TypeThroughputYieldQuality Control
Laboratory (1-10 g)Batch1-10 g/day90-95%Manual sampling
Pilot Scale (100 g-1 kg)Semi-batch0.1-1 kg/day88-93%Online monitoring
Commercial (>10 kg)Continuous10-100 kg/day85-90%Automated QC

Quality control in industrial production requires comprehensive analytical testing protocols to ensure product consistency [25]. Multiple analytical techniques including X-ray diffraction, infrared spectroscopy, and chemical analysis are employed to verify product identity and purity [26]. Statistical process control methods are implemented to monitor production variability and identify potential quality issues [25].

Purification and crystallization processes represent critical unit operations in industrial production [26]. These steps must be optimized to achieve the required product purity while maintaining economic viability [25]. Recrystallization from water remains the preferred purification method due to its simplicity and effectiveness [35].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.92451 g/mol

Monoisotopic Mass

278.92451 g/mol

Heavy Atom Count

12

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16836-95-6

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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